N-(1-cyanocycloheptyl)-2-fluorobenzamide
Description
Contextualizing Fluorinated Benzamide (B126) Derivatives in Medicinal Chemistry
Fluorinated benzamide derivatives are a cornerstone of modern medicinal chemistry. The introduction of fluorine into a molecule can profoundly alter its physicochemical properties. bldpharm.comgoogle.com Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, potentially enhancing binding interactions with biological targets. scimplify.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. bldpharm.com This enhanced stability often translates to improved pharmacokinetic profiles. scimplify.com The benzamide scaffold itself is a well-established pharmacophore found in a multitude of approved drugs, recognized for its ability to form key hydrogen bonds with biological macromolecules. ambeed.com The strategic placement of a fluorine atom on the benzoyl ring, as seen in N-(1-cyanocycloheptyl)-2-fluorobenzamide, is a common tactic to modulate electronic properties and improve metabolic resistance. scimplify.com
Overview of Cyanocycloalkyl-Substituted Compounds in Chemical Libraries
The cyanocycloalkyl moiety is another feature of significant interest in the generation of compound libraries for high-throughput screening. The incorporation of a cycloalkyl group, in this case, a seven-membered cycloheptyl ring, increases the three-dimensional character (sp³ character) of a molecule. This is a desirable trait in drug discovery, as it can lead to improved solubility, metabolic stability, and more specific interactions with the often complex and three-dimensional binding sites of proteins. The cyano group (a nitrile) is a versatile functional group. It is compact and can act as a hydrogen bond acceptor. The rigidity and defined conformational preference of the cyanocycloalkyl group can help in positioning the rest of the molecule for optimal interaction with a target. The presence of similar compounds, such as N-(1-cyanocyclohexyl)-2-fluorobenzamide and N-(1-cyanocyclopentyl)-2-fluorobenzamide, in chemical supplier catalogs suggests that these molecules are often synthesized as part of a series to explore the impact of ring size on biological activity. bldpharm.com
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is compiled from chemical databases and supplier information.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 912771-12-1 |
| Molecular Formula | C₁₅H₁₇FN₂O |
| Molecular Weight | 260.31 g/mol |
| Appearance | White to off-white solid |
Interactive Data Table: Structural Details
| Feature | Description |
| Core Structure | Benzamide |
| Aromatic Substituent | 2-fluoro |
| Amide Substituent | 1-cyanocycloheptyl |
| Key Functional Groups | Amide, Nitrile, Fluorine |
Structure
3D Structure
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-13-8-4-3-7-12(13)14(19)18-15(11-17)9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKWZHHUORTCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587560 | |
| Record name | N-(1-Cyanocycloheptyl)-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-12-1 | |
| Record name | N-(1-Cyanocycloheptyl)-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Cyanocycloheptyl)-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 1 Cyanocycloheptyl 2 Fluorobenzamide
Established Synthetic Pathways for N-(1-cyanocycloheptyl)-2-fluorobenzamide
The construction of this compound is logically approached through the formation of an amide bond between two key precursors: 2-fluorobenzoyl chloride and 1-amino-1-cyanocycloheptane. This retrosynthetic analysis breaks the target molecule into two readily accessible fragments, each synthesized through well-documented chemical reactions.
The formation of the benzamide (B126) core of this compound is achieved via a nucleophilic acyl substitution reaction. A common and efficient method for this transformation is the reaction of an amine with an acyl chloride. In this specific synthesis, 2-fluorobenzoic acid serves as the starting material for the benzoyl fragment. It can be converted to the more reactive 2-fluorobenzoyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
The subsequent reaction of 2-fluorobenzoyl chloride with the amino group of the 1-cyanocycloheptyl moiety proceeds via a condensation reaction to form the stable amide linkage. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The use of an acyl chloride is advantageous as it is highly reactive, allowing the reaction to proceed under mild conditions and generally providing high yields of the desired benzamide product.
Table 1: Common Reagents for Benzamide Synthesis
| Reagent Type | Examples | Purpose |
| Acylating Agent | 2-Fluorobenzoyl chloride | Provides the 2-fluorobenzoyl group. |
| Amine | 1-Amino-1-cyanocycloheptane | Provides the 1-cyanocycloheptylamino group. |
| Base | Triethylamine, Pyridine | Scavenges the HCl byproduct. |
| Solvent | Dichloromethane, Tetrahydrofuran | Provides a suitable reaction medium. |
The 1-cyanocycloheptyl moiety, specifically the precursor 1-amino-1-cyanocycloheptane, is synthesized using the Strecker amino acid synthesis. This robust and widely applicable method involves a one-pot, three-component reaction between a ketone, an ammonium (B1175870) salt (as a source of ammonia), and a cyanide source.
In this case, cycloheptanone (B156872) is the starting ketone. The reaction is typically initiated by the formation of an imine from cycloheptanone and ammonia (B1221849) (from ammonium chloride). Subsequent nucleophilic attack of the cyanide ion (from a source like sodium or potassium cyanide) on the imine intermediate yields the α-aminonitrile, 1-amino-1-cyanocycloheptane. The reaction conditions for the Strecker synthesis are generally mild, making it a highly effective method for the preparation of this crucial precursor.
General Scheme for the Synthesis of 1-Amino-1-cyanocycloheptane via Strecker Synthesis:
Exploration of Synthetic Derivatives and Analogues of this compound
The structural framework of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. These modifications can be broadly categorized into alterations of the benzamide core, diversification of the cycloalkyl-nitrile moiety, and changes in the fluorine substitution pattern.
The benzamide core presents several opportunities for structural modification. The amide N-H bond can be a site for alkylation, although this can sometimes be challenging due to the reduced nucleophilicity of the amide nitrogen. More commonly, modifications are made to the aromatic ring.
Electrophilic aromatic substitution reactions on the 2-fluorobenzamide (B1203369) ring can introduce additional substituents. The directing effects of the fluorine atom (ortho-, para-directing) and the amide group (meta-directing) will influence the regioselectivity of these reactions. However, the deactivating nature of the amide and the fluorine atom can make such reactions require forcing conditions.
A more versatile approach is to start with substituted 2-fluorobenzoic acids. A wide variety of substituted benzoic acids are commercially available or can be synthesized, allowing for the introduction of diverse functional groups at various positions on the aromatic ring. These modified benzoic acids can then be carried through the synthetic sequence described in section 2.1.1 to generate a library of analogues with different substitution patterns on the benzamide core.
The cycloalkyl-nitrile portion of the molecule can also be readily diversified. The size of the cycloalkyl ring can be varied by starting with different cyclic ketones in the Strecker synthesis (e.g., cyclopentanone, cyclohexanone, cyclooctanone). This allows for the exploration of the impact of ring size on the compound's properties.
Furthermore, the nitrile group itself is a versatile functional group that can be transformed into other functionalities. For instance, acidic or basic hydrolysis of the nitrile can yield a carboxylic acid or a primary amide, respectively. Reduction of the nitrile group, for example with lithium aluminum hydride, would produce a primary amine. These transformations would lead to a new set of derivatives with altered polarity and hydrogen bonding capabilities.
Table 2: Potential Transformations of the Nitrile Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic acid |
| Hydrolysis (basic) | NaOH, H₂O, heat | Carboxamide |
| Reduction | LiAlH₄, then H₂O | Primary amine |
The position of the fluorine atom on the benzamide ring is crucial and can significantly influence the molecule's properties. While the parent compound has a fluorine at the 2-position, analogues with fluorine at the 3- or 4-position can be synthesized by starting with the corresponding 3-fluoro- or 4-fluorobenzoic acids. The synthesis would follow the same pathway of conversion to the acyl chloride followed by condensation with 1-amino-1-cyanocycloheptane.
The presence and position of the fluorine atom can affect the reactivity of the starting materials and intermediates. The strong electron-withdrawing nature of fluorine can influence the acidity of the benzoic acid precursor and the electrophilicity of the acyl chloride. For instance, a fluorine atom ortho to the carbonyl group can exert a through-space electronic effect, potentially influencing the conformation of the amide bond in the final product. Computational studies have shown that ortho-fluorine substitution can impact the crystal packing of benzamides. acs.orgosti.govresearchgate.net The regioselectivity of any further substitution reactions on the aromatic ring will also be dictated by the position of the fluorine atom.
Molecular Structural Analysis and Intermolecular Interactions of N 1 Cyanocycloheptyl 2 Fluorobenzamide
Conformational Analysis of the N-(1-cyanocycloheptyl)-2-fluorobenzamide Scaffold
The conformation of benzamide (B126) derivatives is largely defined by the torsion angle (ψ) between the plane of the aromatic ring and the amide group. acs.orgnih.gov While unsubstituted benzamide can exhibit some flexibility, the introduction of a fluorine atom at the ortho position, as seen in 2-fluorobenzamide (B1203369), significantly influences this dihedral angle. acs.orgnih.gov Computational studies on related 2,6-difluorobenzamide (B103285) scaffolds reveal that the lowest energy conformations are non-planar. nih.gov For instance, in 2,6-difluoro-3-methoxybenzamide, the most stable conformation features a torsion angle of -27° between the carboxamide group and the aromatic ring. nih.gov This deviation from planarity is a direct consequence of the steric and electronic effects of the ortho-fluorine substituent.
| Compound | Torsion Angle (ψ) between Aromatic Ring and Amide Plane | Reference |
|---|---|---|
| Benzamide (Form II) | 23–30° | nih.govesrf.fr |
| 2-Fluorobenzamide | 29–35° | nih.gov |
| 2,6-Difluoro-3-methoxybenzamide (calculated) | -27° | nih.gov |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 23.17° / 23.44° | mdpi.com |
The conformational preferences of the this compound scaffold are further stabilized by intramolecular non-covalent interactions. A key interaction in ortho-fluorobenzamides is the intramolecular hydrogen bond between the amide proton (N-H) and the adjacent fluorine atom (N-H···F). mdpi.comnih.gov This type of interaction has been confirmed through both spectroscopic and crystallographic studies. nih.govacs.orgucla.edu For example, in N-(2,3-difluorophenyl)-2-fluorobenzamide, a close intramolecular contact is observed between the amide nitrogen and the ortho-fluorine, with an N1⋯F12 distance of 2.745(3) Å. mdpi.com The resulting H1⋯F12 distance is 2.17(3) Å, indicative of a stabilizing hydrogen bond. mdpi.com
The existence of such bonds can be detected by NMR spectroscopy, where coupling between the 1H of the amide and the 19F nucleus is observed through the hydrogen bond bridge. nih.govacs.org These interactions, although considered weak, play a significant role in restricting the rotation around the C(aryl)-C(amide) bond and favoring a specific conformer in solution and the solid state. ucla.edursc.org
Crystallographic Investigations and Solid-State Architecture of Benzamide Derivatives
The study of single crystals via X-ray diffraction provides definitive insights into the solid-state architecture of molecules. While a specific crystal structure for this compound is not publicly available, the vast library of related benzamide structures allows for a robust prediction of its likely packing motifs. nih.govmdpi.com
Benzamides are well-known for forming predictable hydrogen-bonded assemblies in the solid state. acs.orgacs.org A common and highly stable motif is the amide-to-amide dimer, formed through a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph set notation. These dimers can then arrange into larger structures. acs.orgmdpi.com Another prevalent arrangement is the catemer or chain motif, where molecules are linked head-to-tail by single N-H···O hydrogen bonds. nih.gov
Fluorine substitution has a notable impact on the crystal packing of benzamides. It has been demonstrated that incorporating 2-fluorobenzamide can suppress the significant disorder often observed in benzamide crystals. acs.orgnih.gov This ordering effect is attributed to subtle changes in the lattice energy landscape induced by the fluorine atom. acs.org The crystal structures of fluorinated benzamides often feature these classic hydrogen-bonded tapes, which are then packed into layers. acs.orgrsc.org The interplay of strong N-H···O hydrogen bonds and weaker interactions like C-H···F and C-F···π dictates the final three-dimensional architecture. rsc.orgmdpi.com
Intermolecular Interactions in this compound Assemblies
The assembly of molecules into a stable crystal lattice is governed by a hierarchy of intermolecular interactions. For this compound, these interactions would include strong hydrogen bonds, and weaker halogen and stacking interactions. acs.org
The primary organizing force in the crystal structure of this compound would be intermolecular hydrogen bonding. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). As seen in virtually all primary and secondary benzamides, strong N-H···O=C hydrogen bonds are expected to be the dominant interaction, leading to the formation of robust supramolecular synthons like dimers or chains (tapes). acs.orgrsc.orgacs.orgmdpi.com
| Interaction Type | Compound Type / Example | Typical Distance (Å) | Reference |
|---|---|---|---|
| N-H···O (intermolecular) | Amide dimer in benzamide derivatives | ~2.1 | acs.org |
| N-H···F (intramolecular) | p-NO₂ benzamide derivative | 2.22 | acs.org |
| N-H···F (intramolecular) | N-(2,3-Difluorophenyl)-2-fluorobenzamide | 2.17 | mdpi.com |
| C-H···F (intermolecular) | Fluorinated benzamides | 2.4 - 2.6 | mdpi.comrsc.org |
Beyond hydrogen bonding, weaker forces such as aromatic stacking and halogen bonding play a crucial role in crystal engineering. rsc.orgnih.gov The fluorobenzyl rings in the crystal lattice can engage in π-π stacking interactions, where parallel rings are offset to minimize electrostatic repulsion and maximize attractive dispersion forces.
Halogen bonding is a directional non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a Lewis base. nih.govresearchgate.netoup.com While this interaction is strongest for heavier halogens like iodine and bromine, fluorine can also participate in certain weak interactions. nih.govoup.com Interactions of the type C-F···π, where the fluorine atom interacts with the electron-rich face of an adjacent aromatic ring, have been identified as contributing to crystal packing stability in fluorinated organic molecules. rsc.org Although not a classic halogen bond, these C-F···π and other dipole-dipole interactions involving the highly polar C-F bond collectively contribute to the cohesion of the solid-state structure. rsc.org
Mechanistic Investigations of Biological Activities of N 1 Cyanocycloheptyl 2 Fluorobenzamide
Enzyme Inhibition Studies and Target Identification
The benzamide (B126) chemical structure is a versatile scaffold that has been explored for its inhibitory effects on a range of enzymes. While specific data on N-(1-cyanocycloheptyl)-2-fluorobenzamide is limited in the public domain, studies on analogous compounds provide insight into potential enzymatic targets.
Benzamide derivatives, particularly those incorporating a sulfonamide group, have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.govnih.gov These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com
Research has demonstrated that benzamide-4-sulfonamides are potent inhibitors of several human (h) CA isoforms. nih.gov Specifically, isoforms hCA II, hCA VII, and hCA IX are often inhibited in the low nanomolar to subnanomolar range, while hCA I shows slightly less sensitivity. nih.gov For example, a series of N-((4-sulfamoylphenyl)carbamothioyl) amides showed potent inhibition against hCA I (Kᵢ = 13.3–87.6 nM), hCA II (Kᵢ = 5.3–384.3 nM), and hCA VII (Kᵢ = 1.1–13.5 nM). mdpi.com The inhibitory mechanism of sulfonamides typically involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site. acs.org The affinity and selectivity of these inhibitors can be significantly influenced by small modifications to their chemical structure, such as the oxidation state of a sulfur atom at the ortho position. acs.orgacs.org
| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference(s) |
| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM (Kᵢ) | nih.gov |
| Benzamide-4-sulfonamides | hCA II, VII, IX | Low nM to sub-nM range (Kᵢ) | nih.gov |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM (Kᵢ) | mdpi.com |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM (Kᵢ) | mdpi.com |
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM (Kᵢ) | mdpi.com |
| (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide | Carbonic Anhydrase | 0.147 ± 0.03 µM (IC₅₀) | researchgate.net |
The benzamide scaffold has been investigated for its interaction with a variety of other enzyme systems beyond carbonic anhydrases.
Protein Kinases: Certain benzamide derivatives have been identified as potent inhibitors of protein kinases. For instance, a series of 3-substituted benzamides were evaluated as inhibitors of the Bcr-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. nih.gov Similarly, benzamide derivatives have been designed as dual inhibitors of DYRK2 and DYRK3 kinases, which are involved in processes related to neurodegenerative diseases and cancers. nih.gov Other studies have explored benzamides as inhibitors of p38α mitogen-activated protein kinase and protein kinase CK1δ. benthamdirect.commdpi.com In silico screening has also been used to identify benzamide derivatives as potential inhibitors of Rho-associated kinase-1 (ROCK1). tandfonline.com
Acetylcholinesterase (AChE): Several studies have reported the synthesis and evaluation of benzamide derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission and a target in Alzheimer's disease therapy. nih.govproquest.comnih.govtandfonline.com One study detailed a series of new benzamide derivatives with IC₅₀ values ranging from 10.66 to 83.03 nM against AChE. nih.govproquest.com Another investigation of 2-hydroxy-N-phenylbenzamides showed moderate AChE inhibition with IC₅₀ values between 33.1 and 85.8 µM. researchgate.net
Other Enzymes and Pathways: The benzamide structure has also been explored in the context of other enzymatic pathways, although direct inhibition data for this compound is not available. Research into related structures suggests potential interactions with enzymes like tyrosinase and pathways involving cyclic nucleotide signaling, but specific inhibitory data is less prevalent in the literature compared to CAs and kinases.
Understanding the interaction between benzamide inhibitors and their target enzymes is crucial for rational drug design. Mechanistic models often arise from a combination of kinetic studies, X-ray crystallography, and computational modeling.
For carbonic anhydrase inhibitors, the primary interaction involves the sulfonamide moiety coordinating with the catalytic zinc ion. acs.org However, the rest of the molecule plays a critical role in determining affinity and selectivity for different CA isoforms. acs.orgacs.org X-ray crystallography of a benzamide-ethyladenine complex, used as a model for benzamide binding to DNA, revealed specific hydrogen bonding and a perpendicular orientation of the benzamide ring relative to stacking molecules, which is a different binding mode from intercalation. nih.gov
In the context of protein kinases, molecular docking studies have been used to elucidate binding modes. For example, docking of AChE inhibitors revealed interactions with both the catalytic and peripheral sites of the enzyme. tandfonline.com Similarly, docking studies of DYRK2 inhibitors showed new interactions compared to co-crystallized structures, providing a basis for understanding improved selectivity. nih.gov
The principles of protein-ligand recognition, such as the "lock and key," "induced fit," and "conformational selection" models, are fundamental to understanding these interactions. mdpi.com More recent concepts like the "inhibitor trapping model" suggest that for some enzymes, the inhibitor's efficacy is determined more by its entrapment in a closed enzyme conformation than by the raw strength of its binding. mdpi.com
Receptor Binding Profiling and Ligand-Receptor Interactions
In addition to enzyme inhibition, benzamide compounds are known to interact with various neurotransmitter receptors, which is a key aspect of their pharmacological profile.
Sigma receptors, classified as sigma-1 (σ₁) and sigma-2 (σ₂), are membrane-bound proteins that are distinct from opioid or dopamine (B1211576) receptors. aacrjournals.orgacs.org They are targets for various neuroleptics and are being investigated for their role in cancer and neurological disorders. aacrjournals.orgacs.org
Numerous benzamide derivatives have been developed as ligands for sigma receptors. nih.gov Conformationally flexible benzamide analogues have shown high affinity and selectivity for the σ₂ receptor over the σ₁ receptor. nih.gov For example, the benzamide derivative PIMBA displayed a high affinity for σ₁ sites (Kᵢ = 11.8 nM) and a more modest affinity for σ₂ sites (Kᵢ = 206 nM). aacrjournals.org Structure-activity relationship (SAR) studies have shown that chemical modifications can dramatically alter selectivity. For instance, adding an electron-donating methoxy (B1213986) group to the para-position of the benzamide phenyl ring in one series of compounds improved σ₂ selectivity over σ₁ by 631-fold. nih.gov The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety is a key structural element in many potent and selective σ₂ receptor ligands. acs.org
| Compound/Class | Receptor Subtype | Binding Affinity (Kᵢ) | Reference(s) |
| PIMBA | Sigma-1 | 11.8 nM | aacrjournals.org |
| PIMBA | Sigma-2 | 206 nM | aacrjournals.org |
| Conformationally-flexible benzamide analogue (Compound 15) | Dopamine D3 | 2 nM | nih.gov |
| Benzamide-isoquinoline derivative (Compound 5e) | Sigma-2 | High selectivity (631-fold over Sigma-1) | nih.gov |
NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors vital for synaptic plasticity and neuronal function. nih.gov While some compounds are known to act as uncompetitive NMDA receptor channel blockers, specific binding data for this compound is not readily available. mdpi.com The essential NR1 subunit of the NMDA receptor is a known target for modulation. nih.govresearchgate.net
AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are another class of ionotropic glutamate receptors. nih.gov Benzamide compounds, known as AMPAkines, can act as positive allosteric modulators of AMPA receptors. nih.govnih.gov These modulators bind to an allosteric site, distinct from the glutamate binding site, to enhance receptor function. nih.gov However, some benzamide analogues have also been developed as negative allosteric modulators or antagonists. nih.gov The therapeutic potential of targeting AMPA receptors is under investigation for various neurological disorders. nih.gov
Based on a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound This compound regarding its mechanistic investigations, biological activities, receptor selectivity, or molecular mechanisms of action.
Consequently, it is not possible to provide an article with detailed research findings or data tables as requested, because no such data for "this compound" has been published in the accessible scientific domain. The compound is not associated with any documented biological targets, receptor interactions, or mechanistic studies in the sources reviewed.
Pharmacokinetic Characterization and Metabolic Fate in Preclinical Models
In Vitro Pharmacokinetics of N-(1-cyanocycloheptyl)-2-fluorobenzamide
No publicly accessible studies were found that investigated the in vitro pharmacokinetic properties of this compound.
Information regarding the absorption and permeability of this compound using cell-based models such as the Caco-2 cell system is not available in the public domain. Caco-2 cell assays are a standard method to predict human intestinal permeability of a compound. evotec.comenamine.net These studies typically measure the apparent permeability coefficient (Papp) to classify compounds as having low or high permeability. nih.gov
There are no published studies on the metabolic stability and biotransformation of this compound in liver microsome systems. Such studies are crucial for understanding how a compound is metabolized by cytochrome P450 enzymes and for predicting its hepatic clearance. frontiersin.orgnih.govnih.gov The typical output of these studies includes the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound. nih.gov
No data could be located concerning the plasma protein binding of this compound. This analysis is important as the extent of binding to plasma proteins, such as albumin, affects the distribution and clearance of a drug. nih.govnih.gov
Preclinical Pharmacokinetic Profiling (in vivo, non-human models)
A search for in vivo preclinical pharmacokinetic studies of this compound in non-human models yielded no results. These studies are essential for understanding the behavior of a compound in a living organism. cam.ac.uknih.gov
No information is available regarding the systemic exposure and time-concentration profiles of this compound in any preclinical species. Key pharmacokinetic parameters such as the area under the curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t½) have not been publicly reported for this compound. mdpi.comnih.govmdpi.com
There are no publicly available studies that identify or characterize the metabolites of this compound in any preclinical species. Metabolite identification is a critical step in drug development to understand the biotransformation pathways and to assess the potential for active or toxic metabolites. nih.govresearchgate.net
Excretion Pathways in Preclinical Systems
Detailed research findings and data on the excretion pathways of this compound in preclinical models are not available in the public domain. Studies detailing the routes of elimination, such as urinary and fecal excretion, and the extent to which the parent compound and its metabolites are cleared from the body have not been published.
| Route of Excretion | Percentage of Administered Dose | Species | Reference |
| Urinary Excretion | Data not available | - | - |
| Fecal Excretion | Data not available | - | - |
Computational Modeling and Cheminformatics Approaches for N 1 Cyanocycloheptyl 2 Fluorobenzamide Research
Molecular Docking and Ligand-Target Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is fundamental in structure-based drug design.
Detailed Research Findings: Currently, there are no specific molecular docking studies published for N-(1-cyanocycloheptyl)-2-fluorobenzamide against any biological target. Such a study would first require the identification of a relevant protein target. Following target identification, a docking simulation would predict the binding conformation and affinity of the compound within the protein's active site. The results, typically given as a docking score, would help in understanding the potential binding mode and strength of the interaction, guiding further optimization of the compound's structure.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Molecular Interactions
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and characterize the key intermolecular interactions.
Detailed Research Findings: No specific molecular dynamics simulation studies for this compound have been found in publicly accessible scientific literature. If performed, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic movements over a period of nanoseconds to microseconds. This would reveal the stability of the compound in the binding pocket and highlight the dynamic nature of the interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.
Detailed Research Findings: A QSAR study involving this compound would necessitate a dataset of structurally similar compounds with experimentally measured biological activities against a specific target. As no such dataset or study is publicly available, QSAR models for this compound have not been developed. Development would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related benzamide (B126) analogs and then using statistical methods to build a regression or classification model that correlates these descriptors with their activity.
In Silico Prediction of Metabolic Pathways and Metabolite Structures
Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolite structures. This is crucial for understanding a compound's pharmacokinetic profile and identifying potentially reactive or toxic metabolites.
Detailed Research Findings: There are no published in silico metabolic studies for this compound. Such a study would typically use software that combines knowledge of common metabolic reactions (e.g., oxidation, hydrolysis, conjugation) with algorithms that assess the reactivity of different parts of the molecule. For this compound, potential metabolic pathways could include hydroxylation of the cycloheptyl ring, amide bond hydrolysis, or modification of the fluorobenzoyl moiety.
Druggability Analysis and Binding Site Identification in Target Proteins
Druggability analysis assesses whether a protein's binding site is likely to bind a small-molecule drug with high affinity and specificity. This involves analyzing the geometric and physicochemical properties of the pocket.
Detailed Research Findings: Without an identified biological target for this compound, no specific druggability or binding site analysis can be performed. This type of analysis is contingent on having the three-dimensional structure of a target protein. Computational algorithms would then be used to identify potential binding cavities on the protein surface and score them based on size, shape, and chemical character to predict whether they are "druggable."
Structure Activity Relationship Sar Studies of N 1 Cyanocycloheptyl 2 Fluorobenzamide and Its Analogues
Impact of Fluoro-Substitution Pattern on Biological Activity
The presence and position of a fluorine atom on the benzamide (B126) ring can significantly alter a compound's biological activity. Fluorine, being the most electronegative element, can modify the electronic distribution of the aromatic ring, which in turn affects the acidity (pKa) of the amide proton and the molecule's interaction with target receptors. tandfonline.comnih.gov
The ortho-position of the fluorine in N-(1-cyanocycloheptyl)-2-fluorobenzamide is significant. Studies on related fluorinated benzamides and other aromatic compounds have shown that ortho-fluoro substitution can induce a specific conformation of the molecule by forming intramolecular hydrogen bonds or through steric effects. acs.org This conformational constraint can be crucial for fitting into the specific binding pocket of a target protein. Furthermore, fluorine substitution can block sites susceptible to metabolic oxidation, thereby improving the metabolic stability and bioavailability of the compound. nih.gov
Research on fluorinated benzothiazoles has demonstrated that the position of the fluorine substituent is critical for activity, with substitutions at certain positions enhancing potency while others lead to a loss of activity. nih.gov For example, in quinolone antibacterials, a fluorine atom at the C-6 position was found to enhance DNA gyrase inhibitory activity by 2- to 17-fold compared to non-fluorinated analogues. tandfonline.com The introduction of fluorine can also increase lipophilicity, which may enhance cell penetration. tandfonline.comnih.gov However, the effect is context-dependent; while fluorination of an aromatic system often increases lipophilicity, fluorination of aliphatic chains can sometimes decrease it. nih.gov
Table 1: Effect of Fluoro-Substitution on Biological Activity in Analogous Compound Series
| Compound/Analog Series | Substitution Position | Observed Effect on Activity | Reference |
| Quinolones | C-6 Fluoro | 2-17 fold increase in DNA gyrase inhibition | tandfonline.com |
| Benzothiazoles | Position-6 Fluoro | Improved cytotoxicity against leukemia cell lines | nih.gov |
| Benzimidazoles | Position-2 Trifluoromethyl | Higher potency compared to methyl analogue | nih.gov |
| Vandetanib Analogues | C-2' Fluoro | Optimal for potency, leads group into hydrophobic pocket | nih.gov |
Role of the Cycloheptyl Moiety in Target Recognition and Binding Specificity
The cycloheptyl moiety attached to the amide nitrogen plays a critical role in target recognition and binding. The size, shape, and lipophilicity of this cycloalkyl group are key determinants of how the ligand interacts with the binding site of a biological target.
In SAR studies of related ligand series, the size of the cycloalkyl ring is often varied to probe the dimensions of the receptor's binding pocket. A cycloheptyl group, being larger and more flexible than smaller rings like cyclopentyl or cyclohexyl, can provide more extensive van der Waals contacts with a hydrophobic pocket, potentially increasing binding affinity. However, if the pocket is sterically constrained, a large ring like cycloheptyl could introduce steric hindrance, leading to reduced activity. Studies on N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors showed that optimizing the central ring component was a key part of identifying potent inhibitors.
Table 2: Influence of Cycloalkyl Ring Size on Receptor Affinity in Representative Ligand Series
| Ligand Series | Cycloalkyl Moiety | Impact on Binding/Activity | Reference |
| Cannabinoid Receptor Antagonists | Increasing alkyl bulk | Generally increased receptor affinity up to a certain size | nih.gov |
| GlyT-1 Inhibitors | Cycloalkylmethyl | Optimization of this central ring was key to potency | researchgate.net |
| Calcilytics (CaSR Ligands) | Diaminocyclohexane | Stereochemistry of the ring was critical for activity | nih.gov |
Influence of the Cyano Group on Compound Potency and Selectivity
The cyano (C≡N) group is a small, linear, and highly polar functional group that can significantly influence a compound's pharmacological properties. nih.gov Its strong electron-withdrawing nature can affect the electronic properties of adjacent atoms and its triple bond can participate in various noncovalent interactions. tandfonline.comnih.gov
The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like the amide protons of asparagine or glutamine) in a receptor's active site. nih.govtaylorandfrancis.com This directional interaction can anchor the ligand in a specific orientation, enhancing both potency and selectivity. In some cases, the nitrile group can form a reversible covalent bond with a serine residue in an enzyme's active site, leading to potent inhibition. nih.gov
The cyano group is often used as a bioisostere for other functional groups like a carbonyl group, a hydroxyl group, or a halogen atom. nih.govcambridgemedchemconsulting.com Its inclusion can improve a molecule's pharmacokinetic profile. Compounds containing a nitrile group often exhibit enhanced solubility and metabolic stability. nih.govnih.gov Replacing the cyano group with other moieties can lead to dramatic changes in activity. For instance, in one study, replacing a nitrile group with a methyl group resulted in a 35-fold decrease in binding selectivity. nih.gov The linear geometry of the cyano group is also a key feature, as it is sterically undemanding and can fit into narrow cavities within a binding site.
Table 3: Bioisosteric Replacement of the Cyano Group and Pharmacological Consequences in Various Scaffolds
| Original Compound Scaffold | Cyano Group Replacement | Consequence | Reference |
| TrkB Inhibitor | Methyl group | >35-fold loss of selectivity | nih.gov |
| Ivosidenib Analogue | Fluorine group | Slightly impaired inhibitory potency | nih.gov |
| H2-Receptor Antagonist (Metiamide) | Cyanoguanidino group (Cimetidine) | Doubled activity and reduced side effects | u-tokyo.ac.jp |
| (CN)2HC-CH(CN)2 | Fluorine atoms | Substantially weakened binding with NH3 | mdpi.com |
Systematic Structural Modifications and Their Pharmacological Consequences
Systematic modification of the this compound structure would involve altering each of its three key components to probe their individual and collective contributions to pharmacological activity.
Modifications of the Benzamide Ring: Moving the fluorine substituent from the ortho- to the meta- or para-positions would likely alter the compound's conformation and electronic properties, leading to changes in binding affinity. nih.gov Replacing the fluorine with other halogens (Cl, Br) or with electron-donating groups (e.g., methoxy) would further probe the electronic and steric requirements of the binding pocket. acs.org Bioisosteric replacement of the amide bond itself with groups like a thioamide, urea, or a heterocyclic ring (e.g., oxadiazole, triazole) could improve metabolic stability and modulate binding interactions. nih.govnih.govdrughunter.com
Modifications of the Cycloheptyl Moiety: Altering the size of the cycloalkyl ring (e.g., to cyclopentyl, cyclohexyl, or cyclooctyl) would be a critical step to determine the optimal size and lipophilicity for fitting the target's binding site. nih.gov Introducing substituents onto the cycloheptyl ring could provide additional interaction points or lock the ring into a more favorable conformation for binding.
Modifications of the Cyano Group: Replacing the cyano group with other small polar groups or hydrogen bond acceptors, such as a hydroxyl, acetyl, or small amide group, would clarify the specific role of the nitrile in binding. nih.gov Given its role as a potential covalent warhead, replacement with non-reactive groups would ascertain whether covalent bonding is part of the mechanism of action. nih.gov
Each of these modifications provides a piece of the puzzle in building a comprehensive SAR model. The findings from such studies are essential for the rational design of analogues with improved potency, greater selectivity against off-targets, and more favorable pharmacokinetic profiles.
Advanced Analytical Methodologies in N 1 Cyanocycloheptyl 2 Fluorobenzamide Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Derivatives (e.g., NMR, HRMS, IR)
The definitive identification and structural confirmation of synthetic compounds like N-(1-cyanocycloheptyl)-2-fluorobenzamide and its potential derivatives would rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would be expected to show distinct signals for the protons on the cycloheptyl ring and the aromatic protons of the 2-fluorobenzamide (B1203369) moiety. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would provide information about neighboring protons. ¹³C NMR would complement this by identifying all unique carbon atoms in the molecule, including the quaternary carbon of the cyano-substituted position on the cycloheptyl ring and the carbonyl carbon of the amide.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₅H₁₇FN₂O.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the amide N-H stretching, the carbonyl (C=O) stretching of the amide, the C≡N stretching of the nitrile group, and C-F stretching from the fluorinated benzene (B151609) ring. nih.gov
Despite the theoretical applicability of these techniques, a search of scientific databases yielded no specific, published NMR, HRMS, or IR data for this compound.
X-ray Diffraction for Precise Crystal Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. An X-ray diffraction study of this compound would reveal the conformation of the cycloheptyl ring and the spatial relationship between the cyanocycloheptyl and 2-fluorobenzoyl moieties.
However, there are no publicly available crystallographic reports or entries in crystallographic databases for this compound. Therefore, its crystal structure, including details of its solid-state conformation and packing, remains undetermined.
Advanced Chromatographic-Mass Spectrometric Techniques for Metabolic Profiling (e.g., LC-MS/MS)
To understand the biotransformation of a compound within a biological system, advanced techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. researchgate.netnih.gov This powerful analytical method allows for the separation, detection, and identification of a parent compound and its metabolites in complex biological matrices such as plasma, urine, or liver microsomes. researchgate.net
A metabolic profiling study of this compound using LC-MS/MS would involve incubating the compound with relevant biological systems (e.g., liver S9 fractions or hepatocytes) and analyzing the resulting samples. researchgate.net The high sensitivity and specificity of LC-MS/MS would enable the detection of potential metabolic transformations, such as hydroxylation of the cycloheptyl or aromatic rings, hydrolysis of the amide bond, or modifications to the cyano group. By comparing the mass spectra of the parent compound with those of its metabolites, researchers could propose metabolic pathways.
A review of the literature indicates that no studies on the metabolic profiling of this compound have been published. Consequently, its metabolic fate and the structures of any potential metabolites are currently unknown.
Future Perspectives and Translational Research Opportunities for N 1 Cyanocycloheptyl 2 Fluorobenzamide
Elucidation of Novel Biological Targets and Pathways
At present, there is no publicly available scientific literature that identifies or suggests specific biological targets or pathways for N-(1-cyanocycloheptyl)-2-fluorobenzamide. The exploration of a new chemical entity's mechanism of action is a critical first step in the drug discovery and development process. This typically involves a series of in vitro and in silico screening assays to determine its binding affinity to various receptors, enzymes, and other cellular components. Without such studies, any postulation regarding its potential biological targets would be purely speculative.
Development of Advanced In Vitro and Preclinical Models for Mechanistic Studies
The development of advanced in vitro and preclinical models is contingent upon having a preliminary understanding of a compound's biological effects. As there is no published research on the activity of this compound, the creation of tailored experimental models to study its mechanisms is not yet feasible. Future research would first need to establish a biological context, such as identifying a responsive cell line or a potential therapeutic area, before relevant and informative models could be designed and implemented.
Potential for Radioligand Development and Imaging Applications
The chemical structure of this compound includes a fluorine atom, which theoretically allows for isotopic labeling with fluorine-18 ([¹⁸F]) for use as a positron emission tomography (PET) imaging agent. Structurally related fluorobenzamide derivatives have been investigated as potential PET ligands for various targets. For instance, N-(n-Benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide has been explored as a potential imaging agent for sigma receptors and in the context of breast cancer. However, without any data on the binding affinity and specificity of this compound to a particular biological target, its potential for radioligand development remains an open and unexplored question. The successful development of a radioligand necessitates that the parent compound exhibits high affinity and selectivity for its target, properties that are currently unknown for this specific molecule.
Q & A
Q. What synthetic strategies are effective for preparing N-(1-cyanocycloheptyl)-2-fluorobenzamide, and how can reaction conditions be optimized?
Acylation of amines with fluorinated benzoyl chlorides is a common approach. For example, 2-fluoro benzoyl chloride reacts with amines in dichloromethane using triethylamine as a base, achieving yields up to 75% . Optimizing stoichiometry (e.g., 1:1.1 molar ratio of amine to acyl chloride) and using low-temperature conditions (0–5°C) minimizes side reactions. Purification via recrystallization or column chromatography is recommended for high-purity products.
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or DCM. Key parameters include data collection at low temperatures (e.g., 91–150 K) and refinement with R-factors < 0.05 . The fluorine atom’s electron density and cycloheptyl conformation can be precisely mapped using this method.
Q. What role does the fluorine atom play in the compound’s electronic and binding properties?
The fluorine substituent induces electron-withdrawing effects, reducing the basicity of adjacent groups and enhancing metabolic stability. Its van der Waals radius allows selective interactions with hydrophobic protein pockets, as observed in fluorinated drug analogs . Conformational analysis via Cambridge Structural Database (CSD) comparisons shows fluorobenzamides often adopt planar geometries, favoring π-π stacking .
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- HPLC-MS : Quantifies purity and detects byproducts.
- NMR : ¹⁹F NMR (δ ≈ -110 ppm) and ¹H NMR (amide protons at δ 8–10 ppm) confirm substitution patterns .
- Elemental Analysis : Validates C, H, N, F composition.
Q. How does the cycloheptyl-cyanogroup influence solubility and stability?
The cycloheptyl group increases lipophilicity (logP ≈ 3.5–4.0), while the cyano group enhances dipole interactions. Stability studies in DMSO or aqueous buffers (pH 4–9) under controlled temperatures (4–25°C) are recommended to assess hydrolysis or cyclization risks .
Advanced Questions
Q. What conformational insights can be gained from comparing crystal structures of related fluorobenzamides?
Crystal structures of analogs like N-cyclohexyl-2-fluorobenzamide reveal torsional angles of 10–15° between the benzamide and cycloalkyl moieties, suggesting steric hindrance influences packing . Disorder in fluorine positions (observed in ) highlights the need for high-resolution data (d-spacing < 0.8 Å) to resolve dynamic groups.
Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity?
Systematic substitution of the cyanocycloheptyl group (e.g., replacing cycloheptyl with cyclopentyl) can modulate steric bulk and activity. For example, replacing cycloalkyl with aryl groups in analogs increased insecticidal activity by 50% in Plutella xylostella assays . Dose-response curves (IC₅₀) and molecular docking (e.g., AutoDock Vina) validate target engagement.
Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?
QSPR models using COSMO-RS or ACD/Percepta predict logP (≈3.8), aqueous solubility (≈2.1 mg/L), and metabolic liability (CYP3A4 susceptibility) . DFT calculations (B3LYP/6-31G*) optimize ground-state geometries and electrostatic potential maps for docking studies .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., solvent DMSO concentration affecting membrane permeability). Normalize data using internal controls (e.g., teriflunomide as a reference ) and validate via orthogonal assays (e.g., SPR binding vs. cellular activity) .
Q. What advanced crystallographic techniques resolve challenges in experimental phasing?
For poorly diffracting crystals, use SHELXC/D/E pipelines for experimental phasing with SAD/MAD methods. High-throughput screening of heavy-atom derivatives (e.g., PtCl₄) improves phase resolution, particularly for flexible moieties like the cyanocycloheptyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
